molecular formula C7H9NO3 B1442491 (5-Methyl-1,3-oxazol-2-yl)methyl acetate CAS No. 888022-41-1

(5-Methyl-1,3-oxazol-2-yl)methyl acetate

Cat. No.: B1442491
CAS No.: 888022-41-1
M. Wt: 155.15 g/mol
InChI Key: ZAXHBOPNKYWBQE-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-2-yl)methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the 5-position of the oxazole ring and an acetate group attached to the methyl group at the 2-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-2-yl)methyl acetate typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid cyclodehydration of β-hydroxy amides and the subsequent oxidative aromatization to the oxazole .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, oxazole derivatives are known to inhibit certain enzymes, which can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,3-oxazol-2-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-8-7(11-5)4-10-6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXHBOPNKYWBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705402
Record name (5-Methyl-1,3-oxazol-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888022-41-1
Record name (5-Methyl-1,3-oxazol-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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